molecular formula C20H24ClN3O4S2 B2537919 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1330083-06-1

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2537919
CAS No.: 1330083-06-1
M. Wt: 470
InChI Key: HVSCIOGRZHHECK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-methoxybenzo[d]thiazol-2-yl moiety and a dimethylaminoethyl group linked via an amide bond. The 4-(methylsulfonyl)benzoyl core contributes to its polar and electron-withdrawing properties, while the hydrochloride salt enhances solubility in aqueous media.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)12-13-23(19(24)14-8-10-15(11-9-14)29(4,25)26)20-21-18-16(27-3)6-5-7-17(18)28-20;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSCIOGRZHHECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural features. This compound, characterized by a dimethylaminoethyl side chain and a methoxybenzo[d]thiazole moiety, has garnered attention in medicinal chemistry for its biological activities that may target specific molecular pathways.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O2SC_{19}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 391.9 g/mol. Its structure includes various functional groups that contribute to its biological activity, including a methylsulfonyl group which is known to enhance solubility and bioavailability.

PropertyValue
Molecular FormulaC19H22ClN3O2SC_{19}H_{22}ClN_{3}O_{2}S
Molecular Weight391.9 g/mol
CAS Number1322280-68-1

The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. It has shown potential in modulating G protein-coupled receptors (GPCRs), which are critical in many physiological processes. Research indicates that compounds with similar structures can bind to these receptors with high affinity, influencing signaling pathways related to cell growth, inflammation, and metabolism .

Key Biological Targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a significant role in mediating cellular responses to hormones and neurotransmitters.
  • Enzymatic Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • Cell Proliferation Assays : The compound demonstrated significant inhibitory effects on the proliferation of cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Inhibition Studies : It was found to inhibit specific enzymes involved in metabolic processes, which could lead to reduced tumor growth rates.
  • Receptor Binding Affinity : Preliminary data indicate that this compound binds effectively to certain GPCRs, potentially modulating their activity in a manner similar to known pharmacological agents.

Case Studies

A series of case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study 1 : In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Case Study 2 : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, supporting its efficacy observed in vitro.

Scientific Research Applications

Efficacy in Biological Assays

The compound has been evaluated through various biological assays:

  • Cell Viability Assays : Demonstrated significant cytotoxic effects on multiple cancer cell lines, including breast and prostate cancer, with IC50 values in the micromolar range.
  • Apoptosis Induction : Flow cytometry analyses indicated increased apoptosis in treated cells compared to controls.
  • In Vivo Studies : Animal models showed reduced tumor growth when treated with this compound, suggesting effectiveness in vivo.

Anticancer Activity

A pivotal study published in ChemBioChem investigated the effects of this compound on human cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through caspase pathway activation. This positions the compound as a promising candidate for further development as an anticancer drug.

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Findings suggested that it could mitigate neuronal cell death by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses, indicating potential applications in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride was found to significantly reduce cell viability and induce apoptosis. The activation of caspases was noted as a critical mechanism behind its anticancer effects.

Case Study 2: Neuroprotection

Research examining the compound's neuroprotective effects revealed its ability to decrease neuronal damage caused by oxidative stress. The compound's potential to enhance cellular antioxidant mechanisms suggests its applicability in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group acts as a strong electron-withdrawing group, facilitating nucleophilic displacement under basic conditions.

Reaction ConditionsReagentsProductsYieldReferences
Alkaline aqueous ethanol (pH 10–12), 60°CPrimary amines (e.g., ethylamine)Substituted sulfonamides65–78%
Anhydrous DMF, 80°CThiols (e.g., benzylthiol)Thioether derivatives52–60%
  • Key Finding : Reactivity correlates with the nucleophilicity of the attacking agent. Steric hindrance from the benzo[d]thiazole ring reduces substitution rates compared to simpler sulfonamides.

Acid-Base Reactions Involving the Dimethylaminoethyl Side Chain

The tertiary dimethylamino group (–N(CH₃)₂) undergoes protonation in acidic media, altering solubility and ionic character.

ConditionObservationpKaApplicationReferences
pH < 3Protonation increases water solubility~8.5Formulation for aqueous delivery
pH > 10Deprotonation enhances lipophilicityImproved membrane permeability
  • Mechanism : Protonation occurs at the dimethylamino nitrogen, forming a water-soluble ammonium salt .

Redox Reactions

The methylsulfonyl and methoxy groups participate in redox processes under controlled conditions.

Reaction TypeReagentsProductsOutcomeReferences
ReductionLiAlH₄ in THFBenzyl alcohol derivativePartial reduction of sulfonyl to sulfinyl
OxidationKMnO₄ in H₂SO₄Sulfonic acid derivativeComplete oxidation of methylsulfonyl
  • Notable Limitation : Over-oxidation degrades the benzo[d]thiazole ring, reducing yields to <40% .

Hydrolysis of the Benzamide Linkage

The amide bond undergoes hydrolysis under extreme pH or enzymatic conditions.

ConditionCatalystProductsHalf-Life (25°C)References
1M HCl, reflux4-(Methylsulfonyl)benzoic acid + amine derivative2.5 hours
pH 7.4 bufferTrypsinNo degradationStable (>48 hours)
  • Stability Note : Resistance to enzymatic hydrolysis makes it suitable for oral drug formulations.

Electrophilic Aromatic Substitution on the Benzo[d]Thiazole Ring

The electron-rich methoxy-substituted benzo[d]thiazole undergoes electrophilic substitution.

ReactionReagentsPositionYieldReferences
NitrationHNO₃/H₂SO₄C-545%
BrominationBr₂/FeCl₃C-638%
  • Regioselectivity : Methoxy group directs electrophiles to the C-5 and C-6 positions .

Complexation with Metal Ions

The dimethylaminoethyl and thiazole groups act as ligands for transition metals.

Metal IonSolventComplex StoichiometryStability Constant (log K)References
Cu²⁺Methanol1:14.2
Fe³⁺Water2:13.8
  • Application : Metal complexes show enhanced antibacterial activity compared to the free ligand .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazol Ring

  • 6-Fluoro Analog (): The compound "N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride" differs in two key aspects: Benzothiazol Substituent: A 6-fluoro group replaces the 4-methoxy group. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins compared to the methoxy group’s electron-donating effects. Sulfonyl Group: Ethylsulfonyl (C₂H₅SO₂) instead of methylsulfonyl (CH₃SO₂).

Triazole-Linked Benzothiazol Derivatives ()

  • Triazole-Containing Analogs: Compounds such as "N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide" incorporate triazole linkers between benzothiazol and benzamide groups. Key differences: Linker Flexibility: The triazole ring introduces rigidity and hydrogen-bonding capacity, which may enhance target selectivity or pharmacokinetic profiles. Molecular Weight: Higher molecular weights (~650–750 g/mol vs.

Sulfonamide vs. Benzamide Core ()

  • Sulfonamide Derivatives: Compounds like "4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide" feature sulfonamide cores instead of benzamides. Electronic Effects: Sulfonamides are stronger electron-withdrawing groups, which may alter interaction with enzymatic active sites. Synthetic Routes: Use of PTSA (p-toluenesulfonic acid) and thiol-containing reactants differs from the carbodiimide-mediated amidation likely used for the target compound .

Tautomerism and Stability ()

  • Triazole-Thione Tautomers :
    Compounds such as "5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones" exist in thione tautomeric forms, stabilized by intramolecular hydrogen bonding.
    • Stability Implications : The target compound lacks tautomeric groups, suggesting greater conformational stability under physiological conditions .

Comparative Data Table

Property/Feature Target Compound 6-Fluoro Analog () Triazole-Linked Analog () Sulfonamide Derivative ()
Core Structure Benzamide Benzamide Benzamide with triazole linker Benzenesulfonamide
Benzothiazol Substituent 4-Methoxy 6-Fluoro Unsubstituted N/A
Sulfonyl Group Methylsulfonyl Ethylsulfonyl Absent Chloro/methyl substituents
Molecular Weight (g/mol) ~500 (estimated) ~520 (estimated) ~650–750 ~550–600
Salt Form Hydrochloride Hydrochloride Free base Free base
Key Synthetic Step Carbodiimide-mediated amidation Similar amidation Click chemistry (triazole formation) Thiol-alkylation

Q & A

Q. How can researchers ensure reproducibility in biological assays for this compound?

  • Methodological Answer :
  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, media composition) .
  • Positive controls : Include reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) in each assay batch .
  • Blinded experiments : Assign compound codes to minimize bias in data interpretation .

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